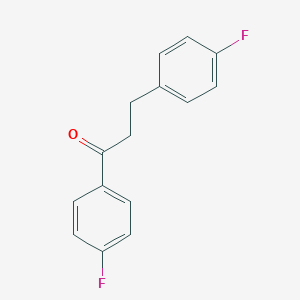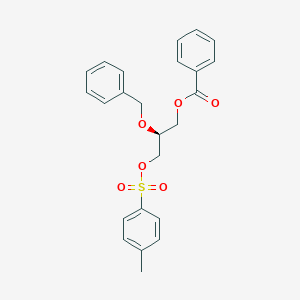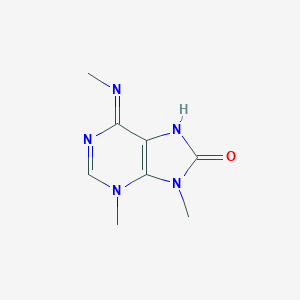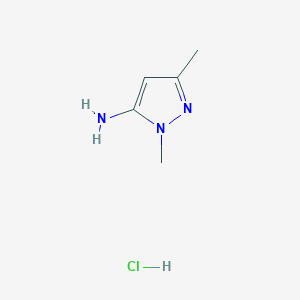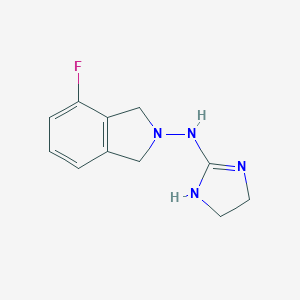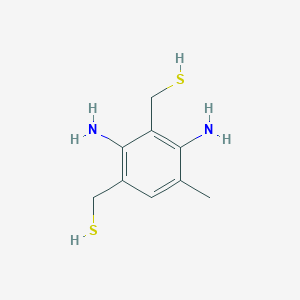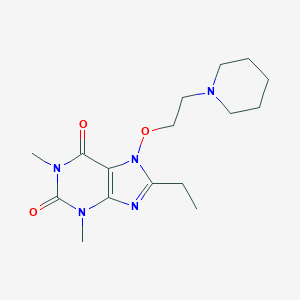![molecular formula C10H16O B034496 Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) CAS No. 108439-12-9](/img/structure/B34496.png)
Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI), also known as Isopropylideneacetone, is a chemical compound with the molecular formula C11H18O. It is a cyclic ketone that is widely used in the field of organic chemistry as a reagent and intermediate.
Wirkmechanismus
The mechanism of action of Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) is not well understood. However, it is believed to act as an electrophilic reagent, reacting with nucleophiles such as amines, alcohols, and thiols. It has also been shown to undergo Michael addition reactions with enolates and other nucleophiles.
Biochemische Und Physiologische Effekte
Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. It has also been shown to exhibit cytotoxic activity against cancer cells, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective reagent for organic synthesis. It is also stable and easy to handle, making it a convenient reagent for use in the laboratory. However, Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) has some limitations. It is highly reactive and can be difficult to control in certain reactions. It can also be toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for research on Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI). One area of research could be the development of new synthetic methods for the production of Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) that are more efficient and environmentally friendly. Another area of research could be the investigation of the biological activity of Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) and its potential as a lead compound for drug discovery. Additionally, research could focus on the development of new applications for Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) in areas such as materials science and catalysis.
Synthesemethoden
Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) can be synthesized by reacting acetone with tert-butyl acetylene in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction, which involves the insertion of the acetylene into the C-C bond of the cyclopropyl group. The resulting product is then treated with hydrochloric acid to remove the protecting group, yielding Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In addition, Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) has been shown to exhibit biological activity, making it a potential lead compound for drug discovery.
Eigenschaften
CAS-Nummer |
108439-12-9 |
|---|---|
Produktname |
Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1-(2-tert-butyl-3-methylcycloprop-2-en-1-yl)ethanone |
InChI |
InChI=1S/C10H16O/c1-6-8(7(2)11)9(6)10(3,4)5/h8H,1-5H3 |
InChI-Schlüssel |
RUHAATKCKWUNIX-UHFFFAOYSA-N |
SMILES |
CC1=C(C1C(=O)C)C(C)(C)C |
Kanonische SMILES |
CC1=C(C1C(=O)C)C(C)(C)C |
Synonyme |
Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



